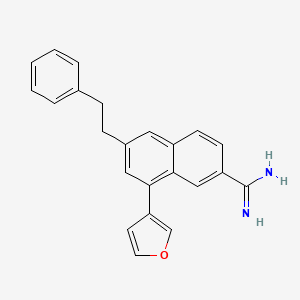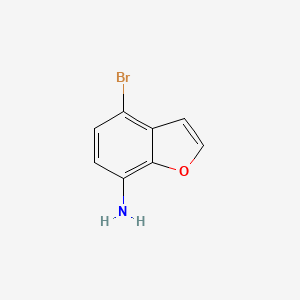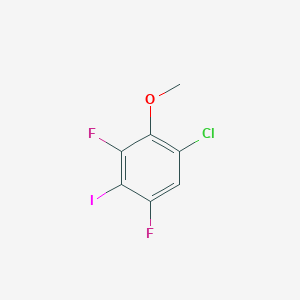
1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H4ClF2IO It is a derivative of benzene, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a methoxybenzene derivative, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, optimized reaction conditions, and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted by other nucleophiles or electrophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or halogenating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with a nucleophile like sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the presence of multiple halogens and a methoxy group can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes, receptors, or other biomolecules in biological systems.
Comparaison Avec Des Composés Similaires
1-Chloro-3,5-difluoro-2-methoxybenzene: Lacks the iodine atom, which can affect its reactivity and applications.
1-Chloro-3,5-difluoro-4-iodobenzene: Lacks the methoxy group, influencing its solubility and chemical properties.
1-Chloro-3,5-difluoro-4-iodo-2-methylbenzene:
Uniqueness: 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene is unique due to the combination of halogens and a methoxy group on the benzene ring. This unique structure imparts specific chemical properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H4ClF2IO |
|---|---|
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H4ClF2IO/c1-12-7-3(8)2-4(9)6(11)5(7)10/h2H,1H3 |
Clé InChI |
AQRUUDKOQQEZAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1F)I)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
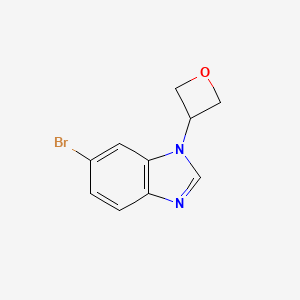

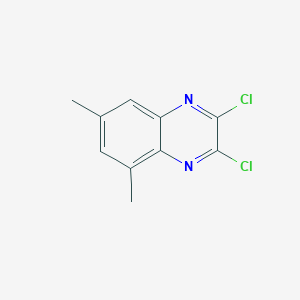
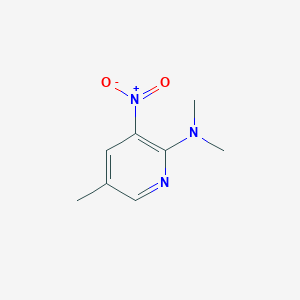

![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
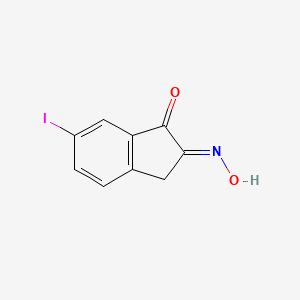
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)

